molecular formula C18H19N3O4 B4621492 3-nitro-N-[3-(pentanoylamino)phenyl]benzamide

3-nitro-N-[3-(pentanoylamino)phenyl]benzamide

Cat. No. B4621492
M. Wt: 341.4 g/mol
InChI Key: XKHNPTXISKAIAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives involves various chemical strategies, including the use of Keggin heteropolyacids as environmentally benign catalysts for synthesizing new 2-benzoylamino-N-phenyl-benzamide derivatives under solvent-free conditions and microwave irradiation, showcasing an efficient and eco-friendly methodology (Ighilahriz-Boubchir et al., 2017).

Molecular Structure Analysis

The crystal and molecular structure of related benzamide compounds have been extensively studied, revealing insights into their structural configurations. For instance, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was determined, highlighting the importance of intramolecular and intermolecular interactions in stabilizing the structure and forming a three-dimensional network (Saeed, Hussain, & Flörke, 2008).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including cyclization and interactions with electron-rich atomic centers. Structural studies indicate that the N-phenylcarboxamide group has significant electron-attracting power, affecting the chemical behavior of these compounds (O'Leary et al., 2005).

Physical Properties Analysis

The physical properties of benzamide derivatives can be elucidated through spectroscopic and structural analyses. The synthesis and characterization of specific benzamide compounds provide insights into their vibrational frequencies, molecular geometries, and intermolecular interactions, contributing to a deeper understanding of their physical properties (Demir et al., 2016).

Chemical Properties Analysis

The chemical properties of benzamide derivatives are influenced by their molecular structures and the presence of functional groups. Studies on the synthesis, crystal structure, and DFT calculations of specific benzamide compounds shed light on their chemical behaviors, including reactivity and potential applications in various chemical transformations (Mohammed Ayoob & Hawaiz, 2023).

Scientific Research Applications

Corrosion Inhibition

Benzamide derivatives, including those with nitro substituents, have been explored for their potential in corrosion inhibition. A study on N-Phenyl-benzamide derivatives demonstrated their effectiveness in inhibiting acidic corrosion of mild steel. The presence of nitro (NO2) substituents was found to influence the inhibition behavior, with computational and experimental studies indicating varying efficiencies based on substituent characteristics. These compounds adsorbed strongly and spontaneously at metal/electrolyte interfaces, suggesting their potential as corrosion inhibitors in industrial applications (Mishra et al., 2018).

Drug Development

The synthesis and pharmacological research of original class III antiarrhythmic drugs, including those with nitrophenyl benzamide structures, have been reviewed. This includes the development and clinical trials of drugs like nibentan and niferidyl, showcasing the role of such compounds in advancing therapeutic options for arrhythmic conditions (Davydova, 2019).

Catalytic Activity

Compounds with nitrophenylhydrazo-benzamide frameworks have been synthesized and evaluated for their catalytic activity, particularly in oxidation reactions. One study highlighted a novel copper(II) dimer with 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione, showcasing its efficacy in cyclohexane and benzyl alcohol oxidations under mild conditions. This suggests the potential of such compounds in catalysis and industrial chemistry applications (Mahmudov et al., 2010).

Material Science

The development of new materials, such as polymers and coatings, often involves nitrophenyl benzamide derivatives due to their unique properties. For instance, novel hybrid polymers with thiophenylanilino and furanylanilino backbones, featuring substituted phenyl side groups including nitrophenyl, have been synthesized. These materials show promising electrochemical properties, which could be utilized in electronic devices and sensors (Baldwin et al., 2008).

Environmental Chemistry

Nitrophenyl benzamide derivatives have also been investigated for their environmental applications, including the detection of toxic substances. A study on the colorimetric detection of cyanide using structurally simple N-nitrophenyl benzamide derivatives demonstrated high selectivity and practicality for monitoring cyanide concentrations in aqueous samples, highlighting their potential in environmental monitoring and safety (Sun et al., 2009).

properties

IUPAC Name

3-nitro-N-[3-(pentanoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-2-3-10-17(22)19-14-7-5-8-15(12-14)20-18(23)13-6-4-9-16(11-13)21(24)25/h4-9,11-12H,2-3,10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHNPTXISKAIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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